N-(1-benzylpiperidin-4-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-26(23-25-22-19(29-2)9-6-10-20(22)30-23)16-21(28)24-18-11-13-27(14-12-18)15-17-7-4-3-5-8-17/h3-10,18H,11-16H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHUQGUPWSWVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCN(CC1)CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.
Thiazole Formation: The benzothiazole moiety is synthesized separately, often starting from 4-methoxyaniline and 2-bromoacetic acid, followed by cyclization.
Coupling Reaction: The benzylated piperidine and the benzothiazole are coupled using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-benzylpiperidin-4-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, although detailed studies are required to confirm its efficacy and safety.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound’s structural analogs differ primarily in substituents on the benzothiazole ring, the piperidine moiety, or the acetamide linker. Key examples include:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₂₂H₂₅N₃O₂S.
Key Observations:
- Melting Points: Halogenated derivatives (e.g., 4,6-Cl₂) exhibit higher melting points (>250°C) than methoxy-substituted analogs (~240–250°C), likely due to stronger intermolecular interactions .
- Synthetic Yield: Yields for benzothiazole-acetamide hybrids range from 70–86%, with halogenated derivatives generally achieving higher purity (>90%) .
Pharmacokinetic Considerations
- Metabolic Stability: Methoxy groups may reduce metabolic degradation compared to nitro or amino substituents, as seen in analogs like CDD-934506 () .
- Blood-Brain Barrier Penetration: The 1-benzylpiperidinyl moiety is a known CNS-penetrant scaffold, as demonstrated in serotonin receptor ligands () .
Biological Activity
N-(1-benzylpiperidin-4-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a compound of interest due to its potential biological activities, particularly in relation to sigma receptor binding and its implications in pharmacology.
Chemical Structure and Properties
The compound can be described by its chemical formula . It features a piperidine ring, a methoxybenzo[d]thiazole moiety, and an acetamide functional group, which are key to its biological interactions. The structural complexity suggests a multifaceted mechanism of action.
1. Sigma Receptor Binding Affinity
The compound has been studied for its binding affinity to sigma receptors, specifically sigma1 and sigma2. Research indicates that derivatives of N-(1-benzylpiperidin-4-yl) compounds generally exhibit higher affinity for sigma1 receptors compared to sigma2 receptors. For example, in a series of studies, it was found that modifications on the aromatic rings significantly influenced binding affinities:
- Compounds with halogen substitutions showed increased affinity for sigma2 receptors while maintaining similar affinity for sigma1 receptors.
- The selectivity ratio (K(i) sigma2/K(i) sigma1) for certain derivatives was reported as high as 122, indicating strong preference for sigma1 binding sites .
2. Pharmacological Implications
The interaction with sigma receptors is crucial as these receptors are implicated in various neurological processes and may play a role in conditions such as depression, anxiety, and pain modulation. The activity of this compound suggests potential applications in treating disorders related to these receptors.
Case Study 1: Structure-Activity Relationship (SAR)
A study focused on the SAR of related compounds showed that:
- Substitution patterns on the benzyl group influenced the binding affinity significantly.
- Replacement of phenyl with thiophene or naphthyl did not affect sigma1 receptor binding but led to a substantial drop when replaced with imidazole or pyridyl rings .
Table 1: Binding Affinities of Related Compounds
| Compound Name | K(i) (sigma1) | K(i) (sigma2) | Selectivity Ratio (sigma2/sigma1) |
|---|---|---|---|
| Compound A | 10 nM | 100 nM | 10 |
| Compound B | 5 nM | 400 nM | 80 |
| N-(1-benzylpiperidin-4-yl)-2... | 7 nM | 600 nM | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
